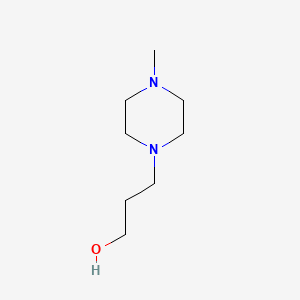

1-(3-Hydroxypropyl)-4-methylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRSQNBRNIYETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201235 | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-33-9 | |

| Record name | 1-(3-Hydroxypropyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5317-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1-piperazine)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DBM2RWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Properties and Synthetic Utility of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxypropyl)-4-methylpiperazine, identified by its CAS number 5317-33-9, is a key heterocyclic building block in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, safety and handling protocols, and its significant role as a synthetic intermediate. A detailed experimental protocol for its synthesis is provided, alongside its application in the preparation of the clinically relevant α1-adrenergic receptor antagonist, Naftopidil. Furthermore, the mechanism of action of Naftopidil is illustrated through a detailed signaling pathway diagram, highlighting the therapeutic relevance of piperazine-containing scaffolds.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as a white to off-white substance.[1][2] It possesses a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .[1][3] Key physicochemical properties are summarized in Table 1 for ease of reference. Spectroscopic data, essential for its identification and characterization, are presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5317-33-9 | [1][3] |

| Molecular Formula | C8H18N2O | [1][3] |

| Molecular Weight | 158.24 g/mol | [1][3] |

| Melting Point | 30 °C | [1][2] |

| Boiling Point | 75-78 °C at 0.5 mmHg | [1][2] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 15.10 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform. Very soluble (1000 g/L) at 25 °C (Calculated).[1][4] | [1][4] |

| Appearance | White to Off-White Solid | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ= 1.70 (pseudo quintuple peak, J = 5.8 Hz, 2H), 2.26 (s, 3H), 2.35-2.60 (m, 8H), 2.60 (pseudo triple peak, J = 5.8 Hz, 2H), 3.77 (pseudo triple peak, J = 5.3 Hz, 2H), 4.09 (broad single peak, 1H) | [1] |

| InChI | InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | [1] |

| SMILES | N1(CCCO)CCN(C)CC1 | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between N-methylpiperazine and 3-bromo-1-propanol.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-methylpiperazine (6.99 mL, 63 mmol) in toluene (30 mL).

-

Addition of Reagent: Slowly add 3-bromo-1-propanol (2.62 mL, 30 mmol) to the reaction mixture.

-

Initial Reaction: Stir the reaction mixture at room temperature overnight.

-

Heating: Subsequently, heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture and wash the filter cake thoroughly with toluene.

-

Purification: Remove the toluene from the filtrate under reduced pressure. Subject the resulting residue to Kugelrohr distillation (boiling point: 180 °C/2 mbar) to yield the pure product as a colorless oil (4.08 g, 25.8 mmol, 86% yield).[1]

Application in the Synthesis of Naftopidil

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its utility in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[5] The synthesis of Naftopidil can be achieved through the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane (an epoxide). The hydroxyl group of this compound can be activated (e.g., by conversion to a leaving group) to react with a suitable naphthol derivative, or alternatively, the piperazine nitrogen can be directly involved in the ring-opening of an epoxide derived from naphthol. A general synthetic approach is outlined below.

Conceptual Experimental Protocol for Naftopidil Synthesis:

-

Epoxide Formation: React 1-naphthol with epichlorohydrin in the presence of a base to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

-

Ring Opening: In a suitable solvent such as ethanol or isopropanol, react the formed epoxide with this compound. The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration. Recrystallization from a suitable solvent like ethanol can be performed to obtain pure Naftopidil.

Role in Drug Discovery: The Case of Naftopidil

Naftopidil is a selective antagonist of the α1D-adrenergic receptor, with a lower affinity for the α1A and α1B subtypes.[1][4] This selectivity is crucial for its therapeutic effect in benign prostatic hyperplasia (BPH). In BPH, the enlarged prostate gland constricts the urethra, leading to lower urinary tract symptoms (LUTS). The smooth muscle of the prostate and bladder neck contains α1-adrenergic receptors, which mediate muscle contraction. By blocking these receptors, particularly the α1D subtype, Naftopidil induces smooth muscle relaxation, thereby alleviating the obstruction and improving urinary flow.[1][3]

Signaling Pathway of α1-Adrenergic Receptors

The signaling pathway initiated by the activation of α1-adrenergic receptors is a classic G-protein coupled receptor (GPCR) cascade. The binding of an agonist (e.g., norepinephrine) to the α1-adrenergic receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Naftopidil, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an important intermediate for the preparation of more complex molecules with significant biological activity, as exemplified by its role in the synthesis of Naftopidil. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working with piperazine-based compounds. The continued exploration of derivatives of this compound holds promise for the discovery of new therapeutic agents.

References

- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 2. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]

- 3. Naftopidil | নাফটোপিডিল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naftopidil - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Hydroxypropyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxypropyl)-4-methylpiperazine, with CAS number 5317-33-9, is a piperazine derivative utilized in biochemical research and as a synthetic intermediate in organic chemistry. Its molecular structure, featuring a piperazine ring, a hydroxyl group, and a methyl group, imparts specific physicochemical characteristics that are crucial for its application, particularly in medicinal chemistry where such properties govern solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. This document provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such a chemical entity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems. It is a colorless to pale yellow liquid or a low-melting solid at room temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O | [1][2][3][4] |

| Molecular Weight | 158.24 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or low-melting solid; White to Off-White Solid | [1][2] |

| Melting Point | 30 °C; 244-246 °C | [1][2] |

| Boiling Point | 252.8 °C at 760 mmHg; 75-78 °C at 0.5 mmHg | [1][2] |

| Density | 0.988 g/cm³ (Predicted) | [1][2] |

| pKa | 15.10 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform; Soluble in water and organic solvents | [2] |

| Flash Point | 111.6 °C | [1][2] |

| Refractive Index | 1.4823 (at 23 °C) | [1] |

| LogP | -0.50800 | [1] |

Note on Discrepancies: There are conflicting reports regarding the melting point. One source indicates a low melting point of 30 °C, which is consistent with its description as a low-melting solid, while another reports a much higher range of 244-246 °C.[1][2] The boiling point is provided at both atmospheric and reduced pressures, which is standard. The density and pKa values are predicted and should be confirmed experimentally for critical applications.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties listed above.

Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid.[2][5]

-

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has melted is recorded as the final melting point.

-

Boiling Point Determination

For liquids, the boiling point can be determined using methods such as the Thiele tube method or simple distillation.[3][6]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

-

Apparatus: Thiele tube or distillation apparatus, thermometer, small test tube, capillary tube, heating source.[6]

-

Procedure (Thiele Tube Method):

-

A few milliliters of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

-

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.[8][9]

-

Principle: Density is defined as the mass per unit volume of a substance.[9]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, or a digital density meter.[8]

-

Procedure (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]

-

pKa Determination

Potentiometric titration is a precise and common method for determining the pKa of a substance.[1][10][11]

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. In a titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa corresponds to the pH at the half-equivalence point.[12]

-

Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, titration vessel.[1]

-

Procedure:

-

A solution of the compound with a known concentration is prepared.

-

The pH electrode is calibrated and immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments from a burette.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.[1][12]

-

Solubility Determination

The shake-flask method is a traditional and reliable way to determine the thermodynamic solubility of a compound.

-

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

-

Apparatus: Vials with screw caps, a constant temperature shaker or rotator, analytical balance, filtration or centrifugation equipment, and an analytical method to quantify the dissolved compound (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer).

-

The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound.[13]

-

Visualizations

The following diagrams illustrate the logical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Shake-Flask Solubility Determination Workflow.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. thinksrs.com [thinksrs.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. matestlabs.com [matestlabs.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. lup.lub.lu.se [lup.lub.lu.se]

1-(3-Hydroxypropyl)-4-methylpiperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 1-(3-Hydroxypropyl)-4-methylpiperazine, a key building block in contemporary chemical and pharmaceutical research.

Core Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₈N₂O | [1][2][3][4] |

| Molecular Weight | 158.24 g/mol | [1][2][3][4] |

| CAS Number | 5317-33-9 | [1][2] |

| Appearance | White to Off-White Solid | [3][5] |

| Melting Point | 30 °C | [3] |

| Boiling Point | 75-78°C at 0.5 mmHg | [3] |

| Purity | ≥98% | [1][6] |

Synthesis Protocol: Nucleophilic Substitution

A prevalent method for the synthesis of this compound involves the nucleophilic substitution reaction between N-methylpiperazine and a 3-halopropanol, typically 3-bromo-1-propanol.

General Procedure:

-

Dissolution: N-methylpiperazine is dissolved in a suitable organic solvent, such as toluene.

-

Reagent Addition: 3-Bromo-1-propanol is added to the solution in a dropwise manner.

-

Initial Reaction: The reaction mixture is stirred at ambient temperature for a duration of 12-24 hours.

-

Heating: The mixture is subsequently heated to 80°C for approximately 2 hours to drive the reaction to completion.

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The filter cake is washed with additional toluene.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by Kugelrohr distillation to yield the final colorless, oily product.

Compound Identification and Characterization

The structural identity of this compound is intrinsically linked to its molecular formula and weight, which are experimentally verifiable through techniques such as mass spectrometry and elemental analysis.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to the Solubility of 1-(3-Hydroxypropyl)-4-methylpiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Hydroxypropyl)-4-methylpiperazine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines reported qualitative data with expected solubility trends based on the compound's structure and the known solubility of analogous compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to guide researchers in generating precise data.

Introduction to this compound

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of a hydroxyl group and a tertiary amine within its structure imparts a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility profile. Understanding its solubility in various organic solvents is critical for a range of applications, including reaction chemistry, purification, formulation development, and in various analytical procedures. This compound is often used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Solubility Profile

Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound and provides an expected solubility trend based on the properties of structurally similar compounds. It is important to note that these are estimations and should be confirmed by experimental determination.

| Organic Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Expected Quantitative Solubility Range (g/L) at 25°C |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble[1][2] | 10 - 50 |

| Methanol | CH₃OH | 5.1 | Expected to be Soluble | > 100 |

| Ethanol | C₂H₅OH | 4.3 | Expected to be Soluble | > 100 |

| Acetone | C₃H₆O | 5.1 | Expected to be Soluble | 50 - 100 |

| Dichloromethane | CH₂Cl₂ | 3.1 | Expected to be Soluble | 50 - 100 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Expected to be Soluble | 20 - 70 |

| Toluene | C₇H₈ | 2.4 | Expected to be Sparingly Soluble | < 10 |

| n-Hexane | C₆H₁₄ | 0.1 | Expected to be Insoluble | < 1 |

Disclaimer: The expected quantitative solubility ranges are estimations based on the general solubility of amines and piperazine derivatives and should be experimentally verified for precise applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data for this compound, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set at the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze both the standard solutions and the filtered saturated solution using a validated HPLC or GC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains to be extensively published, the provided qualitative information, expected trends, and a detailed experimental protocol offer a valuable resource for researchers. The outlined methodology will enable the generation of accurate solubility data, which is crucial for the effective application of this compound in drug development and chemical synthesis. It is recommended that researchers perform their own solubility studies to obtain quantitative data relevant to their specific experimental conditions and solvent systems.

References

Spectroscopic Profile of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(3-Hydroxypropyl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound (CAS No: 5317-33-9).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.09 | broad single peak | 1H | - | -OH |

| 3.77 | pseudo triple peak | 2H | 5.3 | -CH₂-OH |

| 2.60 | pseudo triple peak | 2H | 5.8 | -N-CH₂-CH₂- |

| 2.35-2.60 | m | 8H | - | Piperazine ring protons |

| 2.26 | s | 3H | - | -CH₃ |

| 1.70 | pseudo quintuple peak | 2H | 5.8 | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not currently available in public spectral databases. However, based on its functional groups, the following characteristic absorption bands can be anticipated:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2940 | C-H (alkane) | Stretching |

| ~1450 | C-H (alkane) | Bending |

| ~1100 | C-O | Stretching |

| ~1050 | C-N | Stretching |

Mass Spectrometry (MS)

Detailed mass spectral data, including fragmentation patterns for this compound, is not widely published. The nominal mass of the protonated molecule [M+H]⁺ would be approximately 159.26 g/mol . Experimental determination is recommended for accurate mass and fragmentation analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to 16 ppm, centered at 6 ppm.

-

A 30-degree pulse angle is applied with a relaxation delay of 1.0 seconds.

-

A total of 16 scans are acquired and averaged.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

The spectral width is set to 240 ppm, centered at 100 ppm.

-

A 30-degree pulse angle is used with a relaxation delay of 2.0 seconds.

-

A total of 1024 scans are acquired and averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat sample is prepared. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is then placed in the infrared beam path.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is used.

-

Data Acquisition:

-

The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) for volatile samples.

-

The electron energy is set to 70 eV.

-

The ion source temperature is maintained at 230 °C.

-

The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Caption: Workflow for Spectral Analysis of this compound.

An In-depth Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine: Synthesis, Commercial Availability, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Hydroxypropyl)-4-methylpiperazine, a key building block in pharmaceutical synthesis. The document details its chemical and physical properties, commercial availability, synthetic protocols, and its application in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the kinase inhibitor Bosutinib.

Physicochemical Properties and Commercial Availability

This compound is a piperazine derivative utilized in biochemical research and as a precursor in organic synthesis.[1][2] Its key identifiers and typical physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5317-33-9[1] |

| Molecular Formula | C₈H₁₈N₂O[1] |

| Molecular Weight | 158.24 g/mol [1] |

| IUPAC Name | 3-(4-methylpiperazin-1-yl)propan-1-ol |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | 75-78 °C at 0.5 mmHg |

| Purity | ≥95% or ≥98%[1][3] |

| Solubility | Soluble in water and common organic solvents |

Table 3: Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purities and offered quantities vary by supplier.

| Supplier | Reported Purity | Available Quantities |

| Santa Cruz Biotechnology | ≥98%[1] | Grams |

| Sigma-Aldrich | ≥95% | Grams to Kilograms |

| Thermo Scientific Chemicals | 98% | Grams |

| ChemicalBook | 99%+ (HPLC)[2] | Grams to Kilograms[2] |

| CP Lab Safety | min 98%[4] | Grams |

| MySkinRecipes | 95%[3] | Grams |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for the API Bosutinib.

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the nucleophilic substitution of a 3-halopropanol with N-methylpiperazine. The following protocol is adapted from established procedures.[2]

Reaction Scheme:

Materials:

-

N-methylpiperazine

-

3-Bromo-1-propanol

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve N-methylpiperazine (2.1 equivalents) in toluene.

-

Slowly add 3-bromo-1-propanol (1.0 equivalent) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the reaction mixture to remove the N-methylpiperazine hydrobromide salt that has precipitated.

-

Wash the filter cake thoroughly with toluene.

-

The filtrate contains the desired product, which can be purified by distillation under reduced pressure.

Application in the Synthesis of a Bosutinib Intermediate

This compound is a crucial reagent in the synthesis of Bosutinib, a tyrosine kinase inhibitor. It is used to introduce the side chain via an etherification reaction with a suitable quinoline precursor. The following is a representative experimental protocol derived from patent literature describing the synthesis of a key intermediate.

Reaction Workflow:

Materials:

-

4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction setup

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield Bosutinib.

Concluding Remarks

This compound is a commercially accessible and versatile building block for organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine ring and a primary alcohol, allows for its incorporation into complex molecules through various synthetic strategies. The detailed protocols provided herein for its synthesis and application in the preparation of a key Bosutinib intermediate highlight its practical utility for researchers and drug development professionals. Careful consideration of reaction conditions and purification methods is essential to ensure high purity and yield of the desired products.

References

An In-depth Technical Guide to the Safety and Handling of 1-(3-Hydroxypropyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(3-Hydroxypropyl)-4-methylpiperazine (CAS No. 5317-33-9). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting. This document outlines the known hazards, recommended handling procedures, and emergency responses.

Chemical and Physical Properties

This compound is a heterocyclic amine that is typically a colorless to pale yellow liquid or a low-melting solid with a mild, amine-like odor.[1] It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry and in the preparation of surfactants and agrochemicals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂O | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Melting Point | 30 °C | [4][5] |

| Boiling Point | 252.8 °C at 760 mmHg; 75-78 °C at 0.5 mmHg | [1][4][5] |

| Density | 0.988 g/cm³ | [1][4][5] |

| Flash Point | 111.6 °C | [1][5] |

| Solubility | Slightly soluble in Chloroform | [4] |

| Vapor Pressure | 0.0±3.3 mmHg at 25 °C (Predicted) | [1] |

| Refractive Index | 1.4823 (at 23 °C) | [1] |

Hazard Identification and Toxicological Summary

This compound is classified as an irritant and can cause serious eye irritation. Some data also suggests it may be a flammable liquid and vapor, and can cause severe skin burns and eye damage.

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 2,553 mg/kg | Rat | [6] |

GHS Hazard Classification:

-

Hazard Statements: H319 (Causes serious eye irritation).[4] Some sources may also include H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), and H332 (Harmful if inhaled).[6]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4] Other precautionary statements may include P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, and P280.[6]

Experimental Protocols for Safety Assessment

Detailed toxicological studies for this compound are not widely available in the public domain. However, the safety assessment of such a chemical would typically follow standardized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide internationally accepted methods for determining the hazardous properties of chemical substances.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

Acute oral toxicity studies are conducted to determine the adverse effects that may occur within a short time after oral administration of a single dose of a substance.[2][7]

-

Principle: A test substance is administered to animals (commonly rats) in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on a preliminary "sighting study" to be a dose that is expected to produce some signs of toxicity without causing mortality.[8]

-

Methodology:

-

Animal Selection: Healthy, young adult animals of a commonly used laboratory strain are selected. Typically, females are used as they are often slightly more sensitive.[6]

-

Fasting: Animals are fasted prior to administration of the test substance.[7]

-

Administration: The substance is administered by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for rodents.[2]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations include changes in skin and fur, eyes, and respiratory and autonomic functions.[6]

-

Data Analysis: The LD50 (median lethal dose) is determined, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[7]

-

In Vitro Skin Irritation Testing (OECD Guideline 439)

This test is designed to predict the potential of a chemical to cause reversible skin damage.[3][4]

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue, and cell viability is measured to assess irritation potential.[9]

-

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a culture medium.

-

Application of Test Substance: A small amount of the test substance (liquid or solid) is applied to the surface of the RhE tissue. A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are also used.[9]

-

Incubation and Exposure: The tissues are incubated with the test substance for a defined period (e.g., 60 minutes).[9]

-

Washing and Recovery: The test substance is washed off, and the tissues are transferred to a fresh medium for a recovery period (e.g., 42 hours).[9]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan salt by viable cells is measured spectrophotometrically.[9]

-

Classification: If the cell viability is reduced to ≤ 50% relative to the negative control, the chemical is classified as a skin irritant.[10]

-

Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][11]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[12] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[13]

-

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Anesthesia and Analgesia: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is recommended.[1]

-

Application: A small volume (for liquids) or weight (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second.[11][13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

-

Confirmation: The test is typically performed initially on one animal. If an irritant effect is observed, the response may be confirmed in up to two additional animals in a sequential manner.[1][13]

-

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6] Use explosion-proof electrical and lighting equipment.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If working in an area with poor ventilation or where aerosols may be generated, use a NIOSH-approved respirator.[2]

-

-

Handling Procedures:

-

Storage:

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][9]

-

Skin Contact: Remove all contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Seek immediate medical attention if irritation persists.[9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[9]

Visualizations

Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound, based on OECD guidelines.

Emergency First Aid Response

This diagram outlines the immediate actions to be taken in case of accidental exposure.

Biological Activity of Piperazine Derivatives

While specific signaling pathway interactions for this compound are not documented in publicly available literature, the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Piperazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anthelmintic, and anticonvulsant properties.[14] The biological effects are highly dependent on the nature and position of the substituents on the piperazine ring. Researchers working with novel piperazine derivatives should consider the potential for a broad range of biological activities.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards, primarily eye and skin irritation. Adherence to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. In the absence of specific toxicological data for this compound, a cautious approach guided by the principles of standardized safety testing, such as the OECD guidelines, is strongly recommended. All laboratory personnel should be thoroughly trained on these procedures before working with this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. delltech.com [delltech.com]

- 6. scribd.com [scribd.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. x-cellr8.com [x-cellr8.com]

- 10. iivs.org [iivs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxypropyl)-4-methylpiperazine (CAS No. 5317-33-9) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] While not typically a primary bioactive agent itself, its unique structural features—a piperazine core, a hydrophilic hydroxypropyl chain, and a methyl group—make it an invaluable tool for medicinal chemists and drug development professionals.[2] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[4][5] This guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the application of this compound as a synthetic intermediate in the development of novel biochemical research tools and potential therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. This compound is a solid at room temperature with a low melting point.[1][3] Its solubility in various organic solvents facilitates its use in a range of reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5317-33-9 | [1][6] |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Melting Point | 30 °C | [1] |

| Boiling Point | 75-78°C at 0.5 mmHg | [1] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

| pKa | 15.10 ± 0.10 (Predicted) | [1] |

Synthesis Protocol

The following is a general laboratory-scale synthesis protocol for this compound.

Reaction: N-methylpiperazine + 3-Bromo-1-propanol → this compound

Materials:

-

N-methylpiperazine

-

3-Bromo-1-propanol

-

Toluene

-

Deionized water

Procedure:

-

Dissolve N-methylpiperazine in toluene in a reaction vessel.

-

Slowly add 3-Bromo-1-propanol to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Heat the mixture to 80°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitate and wash the filter cake with toluene.

-

The filtrate, containing the desired product, can be purified by distillation under reduced pressure.[1]

Application as a Biochemical Research Tool: A Synthetic Intermediate

The primary utility of this compound in biochemical research lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.[2][3] The piperazine ring system is a common feature in many approved drugs, and its derivatives have shown a wide spectrum of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Agents: The piperazine scaffold is a key component of many drugs targeting the CNS. The introduction of the this compound moiety can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain.[2]

-

Antimicrobial Agents: Piperazine derivatives have been explored for their potential as antibacterial and antifungal agents.[2]

-

Opioid Receptor Modulators: Research has shown that certain substituted piperazines act as potent and selective opioid receptor antagonists, which are valuable tools for studying the opioid system and have therapeutic potential.[7][8][9]

The hydroxypropyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophores to the piperazine core. This flexibility enables the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

One specific documented application is its use in the synthesis of S-Alkyl-N-alkylisothiourea compounds, which are of interest in medicinal chemistry.[1]

Experimental Workflow and Logic in Drug Discovery

The following diagrams illustrate the role of this compound in a typical drug discovery workflow.

Caption: Drug Discovery Workflow Utilizing this compound.

This workflow highlights how this compound serves as a foundational element in the generation of novel chemical entities for biological screening and subsequent drug development.

Potential Signaling Pathway Interactions of Synthesized Derivatives

While this compound itself is not known to directly modulate specific signaling pathways, its derivatives, owing to the versatile piperazine scaffold, have the potential to interact with a multitude of biological targets. The diagram below conceptualizes this relationship.

Caption: Synthetic Utility and Potential Biological Interactions of Derivatives.

This diagram illustrates that by chemically modifying this compound, researchers can synthesize novel compounds designed to interact with various classes of biological targets, thereby modulating intracellular signaling pathways.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile tool in the field of biochemical research, not as a direct modulator of biological processes, but as a key starting material for the synthesis of novel, biologically active compounds. Its utility in medicinal chemistry is well-established, and it continues to be a relevant building block for researchers aiming to develop new chemical probes and potential therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to incorporate this compound into their synthetic research programs effectively.

References

- 1. This compound | 5317-33-9 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxypropyl)-4-methylpiperazine, a heterocyclic compound featuring a piperazine core functionalized with a hydroxypropyl and a methyl group, is a versatile building block in modern organic synthesis. Its unique structural combination of a secondary amine within the piperazine ring, a primary alcohol, and a tertiary amine offers multiple reactive sites, making it a valuable intermediate in the construction of complex molecules, particularly in the realm of medicinal chemistry. The piperazine moiety itself is recognized as a "privileged scaffold" in drug discovery, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth overview of the potential uses of this compound, complete with physicochemical data, detailed experimental protocols, and visualizations of its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 5317-33-9 | [2] |

| Molecular Formula | C₈H₁₈N₂O | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Appearance | White to off-white solid or colorless to light yellow liquid | [3][4] |

| Boiling Point | 75-78 °C at 0.5 mmHg | [3] |

| Melting Point | 30 °C | [3] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.10 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in chloroform | [3] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution reaction between N-methylpiperazine and a three-carbon electrophile bearing a protected or unprotected hydroxyl group. A detailed experimental protocol for its synthesis from N-methylpiperazine and 3-bromo-1-propanol is provided below.[2]

Experimental Protocol: Synthesis from N-methylpiperazine and 3-bromo-1-propanol[2]

Materials:

-

N-methylpiperazine

-

3-Bromo-1-propanol

-

Toluene

Procedure:

-

Dissolve N-methylpiperazine (1.05 equivalents) in toluene.

-

Slowly add 3-bromo-1-propanol (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated N-methylpiperazine hydrobromide salt and wash the filter cake thoroughly with toluene.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

Purify the resulting residue by Kugelrohr distillation (boiling point: 180 °C at 2 mbar) to yield this compound as a colorless oil.

Yield: 86%[2]

Figure 1: Synthesis workflow for this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The piperazine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of several APIs.[3][5] Its utility is particularly notable in the development of drugs targeting the central nervous system and in the creation of antimicrobial agents.[3]

a) Synthesis of Naftopidil Analogues:

Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[6] The synthesis of Naftopidil and its derivatives often involves the reaction of a substituted piperazine with an epoxide. This compound can be envisioned as a precursor to the piperazine fragment in analogues of Naftopidil. The secondary amine of the piperazine ring can react with an appropriate epoxide to form the core structure of these molecules.

Plausible Experimental Protocol: Reaction with an Epoxide

This generalized protocol is based on established methods for the synthesis of Naftopidil and its derivatives.[4]

Materials:

-

This compound

-

A suitable epoxide (e.g., 1-(2,3-epoxypropoxy)naphthalene)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the epoxide (1.0 equivalent) in the chosen anhydrous solvent.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Building Block for S-Alkyl-N-alkylisothiourea Compounds

This compound is a useful synthetic organic compound for the synthesis of S-Alkyl-N-alkylisothiourea compounds.[2] These moieties are of interest in medicinal chemistry due to their bioisosteric relationship with guanidines and their potential biological activities. The synthesis would involve the reaction of the piperazine nitrogen with an appropriate isothiocyanate, followed by alkylation of the resulting thiourea.

Plausible Experimental Protocol: Formation of a Thiourea Derivative

This protocol is based on general procedures for the synthesis of thioureas from amines and isothiocyanates.

Materials:

-

This compound

-

An appropriate isothiocyanate (e.g., phenyl isothiocyanate)

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

Procedure:

-

Dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the isothiocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

If the product is a solid, it can be purified by recrystallization. If it is an oil, purification can be achieved by column chromatography.

Figure 2: Potential derivatization pathways of this compound.

Precursor for Functionalized Polymers and Surfactants

The presence of both amine and hydroxyl functionalities allows this compound to be incorporated into polymers and surfactants.[5] The hydroxyl group can be used for polymerization reactions (e.g., formation of polyesters or polyurethanes), while the piperazine moiety can introduce basicity, hydrophilicity, and potential for further functionalization into the resulting material.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and multiple points of functionality make it an attractive starting material for the creation of a wide range of complex molecules. Its primary application lies in the field of drug discovery and development, where it serves as a key intermediate for the synthesis of various therapeutic agents. The detailed protocols and synthetic pathways outlined in this guide are intended to provide researchers and scientists with a solid foundation for exploring the full potential of this important synthetic intermediate. Further investigation into its reactivity and application in novel synthetic methodologies will undoubtedly continue to expand its utility in the years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 5317-33-9 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]

- 5. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs across multiple therapeutic areas. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

The Versatility of the Piperazine Moiety

The prevalence of the piperazine core in drug discovery can be attributed to several key characteristics. The two nitrogen atoms provide sites for hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving aqueous solubility.[1] The conformational flexibility of the piperazine ring allows it to adopt various shapes to fit into diverse binding pockets. Furthermore, the synthetic tractability of the piperazine scaffold allows for the straightforward introduction of a wide range of substituents at the nitrogen atoms and, more recently, at the carbon atoms, enabling fine-tuning of pharmacological and pharmacokinetic properties.[2]

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives have demonstrated remarkable therapeutic potential in a multitude of disease areas, including oncology, virology, central nervous system (CNS) disorders, and infectious diseases.

Anticancer Activity

The piperazine moiety is a key structural component in numerous anticancer agents.[3] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | [4][5] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 (GI50) | [4][5] |

| 4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivative 3 | MDA-MB-231 | Breast Cancer | 11.3 (IC50) | [3] |

| Bergenin-arylthiazolyl-piperazine hybrid 5a | CAL-27 | Tongue Cancer | 15.41 (IC50) | [6] |

| Bergenin-arylthiazolyl-piperazine hybrid 5c | CAL-27 | Tongue Cancer | 18.21 (IC50) | [6] |

| Bergenin-benzothiazolyl-piperazine hybrid 10f | CAL-27 | Tongue Cancer | 21.32 (IC50) | [6] |

| Bergenin-arylsulfonyl-piperazine hybrid 13o | CAL-27 | Tongue Cancer | 25.41 (IC50) | [6] |

Antiviral Activity

Piperazine derivatives have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). They often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for viral DNA synthesis.

Table 2: Anti-HIV Activity of Selected Piperazine Derivatives

| Compound | HIV Strain | Activity (EC50 in µM) | Reference |

| Diarylpyrimidine derivative 18b1 | HIV-1 (Wild Type) | 0.0014 | [7] |

| Diarylpyrimidine derivative 18a1 | HIV-1 (Wild Type) | 0.0018 | [7] |

| Indole-7-carboxamide derivative 42 | HIV-1 | 0.0000058 | [8] |

| Indole-7-carboxamide derivative 41 | HIV-1 | 0.00002 | [8] |

| Naphthyridone derivative 51 | HIV | > 0.08 | [8] |

Central Nervous System (CNS) Activity

The ability of the piperazine scaffold to interact with various neurotransmitter receptors has led to its incorporation into numerous drugs for CNS disorders, including depression, anxiety, and psychosis. A significant number of these compounds target serotonin (5-HT) and dopamine receptors.

Table 3: CNS Receptor Binding Affinity of Selected Piperazine Derivatives

| Compound | Receptor | Activity (Ki in nM) | Reference |

| 3,4-dihydroquinolin-2(1H)-one derivative 6a | 5-HT1A | 1.28 | [2] |

| Coumarin-piperazine derivative 18 | α1A (pA2=9.07), D2 (pKi=7.93) | - | [1] |

| Coumarin-piperazine derivative 29 | 5-HT1A | 1.3 | [1] |

| Coumarin-piperazine derivative 30 | 5-HT1A | 1.0 | [1] |

| Coumarin-piperazine derivative 31 | 5-HT1A | 1.0 | [1] |

| Coumarin-piperazine derivative 32 | 5-HT1A | 0.8 | [1] |

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 4: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

| Chalcone-piperazine hybrid 12 | Candida albicans | 2.22 | |

| Azole-piperazine analogue 6 | Various bacteria & fungi | 3.1 - 25 | [9] |

| Azole-piperazine analogue 7 | Various bacteria & fungi | 3.1 - 25 | [9] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 4 | S. aureus | 16 | [10] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6c | S. aureus | 16 | [10] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6d | S. aureus | 16 | [10] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6d | B. subtilis | 16 | [10] |